

4-Oxazolemethanamine hydrochloride CAS number and structure

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Compound of Interest

Compound Name: 4-Oxazolemethanamine hydrochloride

Cat. No.: B1391062

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An In-Depth Technical Guide to **4-Oxazolemethanamine Hydrochloride**: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Oxazolemethanamine hydrochloride** (CAS Number: 1072806-60-0), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical structure, properties, and provides a plausible, detailed synthetic pathway. Furthermore, it presents predicted spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) based on analogous structures and spectroscopic principles, offering a valuable reference for its characterization. The guide also explores the reactivity of the 4-(aminomethyl)oxazole scaffold and discusses its potential applications as a key intermediate in the synthesis of complex bioactive molecules.

Introduction: The Significance of the Oxazole Scaffold

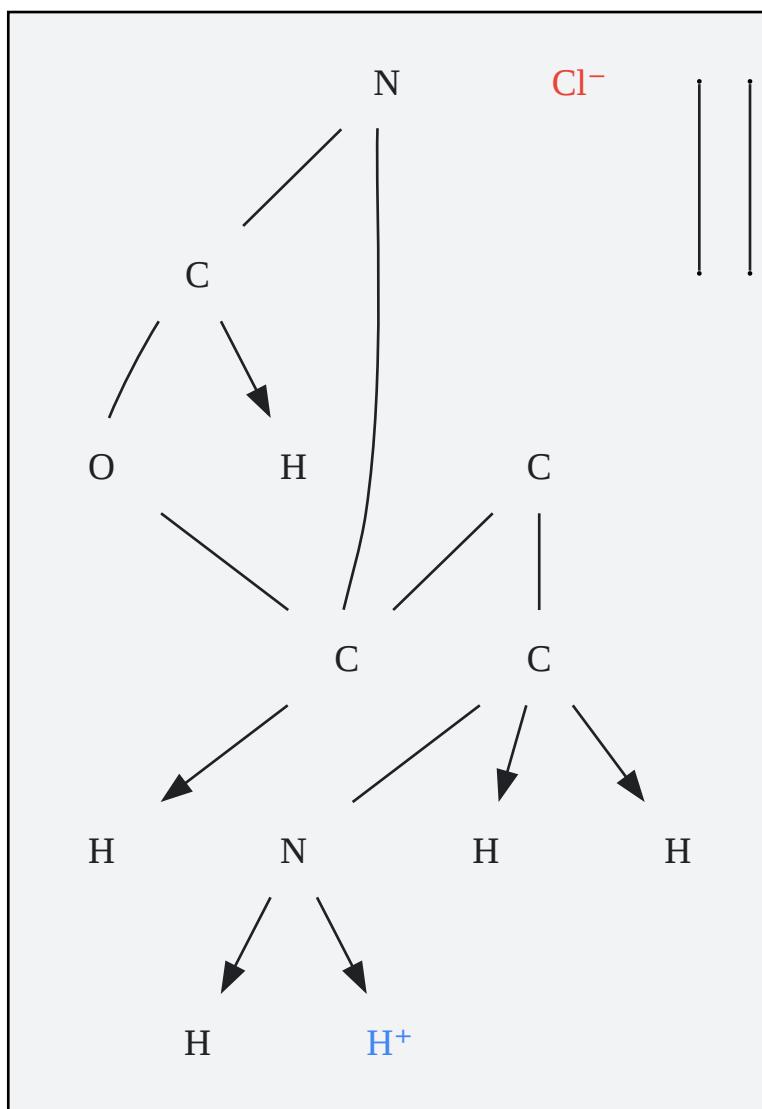
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in

numerous natural products and synthetic pharmaceuticals.^[1] Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their ability to serve as bioisosteres for amide and ester functionalities, coupled with their unique electronic properties, makes them attractive components in the design of novel therapeutic agents. **4-Oxazolemethanamine hydrochloride**, with its reactive primary amine, represents a versatile building block for the elaboration of more complex molecular architectures.

Compound Profile: 4-Oxazolemethanamine Hydrochloride

Nomenclature and Structure

- Systematic Name: (1,3-Oxazol-4-yl)methanamine hydrochloride
- Synonyms: 4-(Aminomethyl)oxazole hydrochloride, Oxazol-4-ylmethanamine hydrochloride
- CAS Number: 1072806-60-0
- Molecular Formula: C₄H₇CIN₂O
- Molecular Weight: 134.56 g/mol
- Chemical Structure:



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Figure 1: Chemical structure of **4-Oxazolemethanamine hydrochloride**.

Physicochemical Properties

Property	Value	Source
Appearance	Off-white to light yellow solid	[2]
Purity	≥95%	[2]
Storage Conditions	2-8°C, under inert gas	
Hazard Statements	H302, H315, H319	
Precautionary Statements	P261, P305+P351+P338	

Synthesis of 4-Oxazolemethanamine Hydrochloride: A Proposed Pathway

While a specific, published protocol for the synthesis of **4-Oxazolemethanamine hydrochloride** is not readily available, a plausible and efficient multi-step synthesis can be proposed based on established transformations of the oxazole ring and related heterocycles. The following protocol is a hypothetical, yet scientifically sound, approach starting from the commercially available ethyl 4-oxazolecarboxylate.

Synthetic Workflow

Figure 2: Proposed synthetic workflow for **4-Oxazolemethanamine hydrochloride**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Oxazolemethanol

- To a stirred solution of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 4-oxazolecarboxylate in anhydrous THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to yield crude 4-oxazolemethanol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 4-(Chloromethyl)oxazole

- To a solution of 4-oxazolemethanol in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl_2) dropwise.
- Stir the reaction mixture at room temperature for 2-3 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(chloromethyl)oxazole.

Step 3: Synthesis of N-((Oxazol-4-yl)methyl)phthalimide (Gabriel Synthesis)[3][4][5]

- To a solution of 4-(chloromethyl)oxazole in anhydrous dimethylformamide (DMF), add potassium phthalimide.
- Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
- Monitor the reaction by TLC.
- After cooling to room temperature, pour the reaction mixture into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain N-((oxazol-4-yl)methyl)phthalimide.

Step 4: Synthesis of 4-Oxazolemethanamine

- To a suspension of N-((oxazol-4-yl)methyl)phthalimide in ethanol, add hydrazine hydrate.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction by TLC.
- After cooling to room temperature, add concentrated hydrochloric acid to adjust the pH to ~1-2.
- Filter the precipitate of phthalhydrazide.
- Concentrate the filtrate under reduced pressure.
- Basify the residue with a saturated aqueous solution of sodium hydroxide and extract with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-oxazolemethanamine.

Step 5: Synthesis of **4-Oxazolemethanamine Hydrochloride**

- Dissolve the crude 4-oxazolemethanamine in a minimal amount of diethyl ether or ethyl acetate.
- Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
- Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford **4-Oxazolemethanamine hydrochloride** as a solid.

Spectroscopic Characterization (Predicted)

As experimental spectra for **4-Oxazolemethanamine hydrochloride** are not widely available, the following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted ^1H NMR (400 MHz, DMSO-d₆) δ (ppm):
 - ~8.8 - 9.2 (s, 1H): Proton at the C2 position of the oxazole ring.
 - ~8.0 - 8.4 (s, 1H): Proton at the C5 position of the oxazole ring.
 - ~4.1 - 4.3 (s, 2H): Methylene protons (-CH₂-NH₃⁺).
 - ~8.5 - 9.0 (br s, 3H): Protons of the ammonium group (-NH₃⁺).
- Causality: The protons on the oxazole ring are expected to appear in the aromatic region, with the C2 proton being the most deshielded due to the inductive effects of the adjacent nitrogen and oxygen atoms. The methylene protons adjacent to the ammonium group will be deshielded and appear as a singlet. The ammonium protons will likely appear as a broad singlet due to quadrupole broadening and exchange with residual water.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted ^{13}C NMR (100 MHz, DMSO-d₆) δ (ppm):
 - ~150 - 155: C2 of the oxazole ring.
 - ~140 - 145: C5 of the oxazole ring.
 - ~130 - 135: C4 of the oxazole ring.
 - ~35 - 40: Methylene carbon (-CH₂-).
- Causality: The carbon atoms of the oxazole ring will resonate in the downfield region characteristic of aromatic heterocycles. The methylene carbon will appear in the aliphatic region, shifted downfield due to the attachment of the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

- Predicted IR (KBr, cm⁻¹):
 - ~3100 - 3000: C-H stretching of the oxazole ring.

- ~3000 - 2800 (broad): N-H stretching of the ammonium group (-NH₃⁺).
- ~1600 - 1550: C=N and C=C stretching of the oxazole ring.
- ~1100 - 1000: C-O-C stretching of the oxazole ring.
- Causality: The IR spectrum will be characterized by the stretching vibrations of the C-H bonds on the aromatic ring and the broad absorption of the ammonium group's N-H stretches. The characteristic ring vibrations of the oxazole moiety will also be present.

Mass Spectrometry (MS)

- Predicted MS (EI) m/z:
 - 98 (M⁺): Molecular ion of the free base (4-Oxazolemethanamine).
 - Fragment ions: Fragmentation is likely to involve the loss of the aminomethyl group or cleavage of the oxazole ring.
- Causality: Under electron ionization, the hydrochloride salt will likely decompose to the free base, which will then be ionized. The fragmentation pattern will be indicative of the structure, with characteristic losses related to the aminomethyl side chain and the heterocyclic ring.

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of **4-Oxazolemethanamine hydrochloride** is primarily dictated by the nucleophilic primary amine and the electrophilic nature of the oxazole ring.

- Amine Functionality: The primary amine is a versatile functional group that can undergo a variety of reactions, including:
 - Acylation: Reaction with acid chlorides or anhydrides to form amides.
 - Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.^[6]^[7]

- Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
- Oxazole Ring: The oxazole ring is susceptible to both electrophilic and nucleophilic attack, although it is generally considered to be electron-deficient. The ring can also participate in cycloaddition reactions.

Applications in Drug Discovery and Development

4-Oxazolemethanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A patent citing this compound's CAS number suggests its use as an intermediate in the preparation of novel inhibitors.^[8] The 4-(aminomethyl)oxazole moiety can be incorporated into larger scaffolds to modulate their physicochemical properties and biological activity. Given the broad range of activities associated with oxazole derivatives, this building block is likely to be employed in the development of new agents targeting a variety of diseases.

Conclusion

4-Oxazolemethanamine hydrochloride is a key heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and predicted spectroscopic data to aid in its preparation and characterization. The versatility of its primary amine functionality, coupled with the inherent biological relevance of the oxazole scaffold, makes it a valuable tool for researchers and scientists in the field of drug discovery and development.

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